What is 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside?
What is 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside?
An In-depth Technical Guide to 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside
Executive Summary
4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a specialized chromogenic substrate pivotal for the sensitive detection and quantification of α-mannosidase activity, particularly enzymes capable of cleaving terminal α-1,6-linked mannose residues. Its utility spans critical areas of biomedical research and diagnostics, from the diagnosis of lysosomal storage disorders like α-mannosidosis to high-throughput screening for novel enzyme inhibitors in drug discovery. This guide provides a comprehensive overview of its chemical properties, the principle of its enzymatic assay, detailed experimental protocols, and its primary applications for researchers, scientists, and drug development professionals.
The Principle of Chromogenic Glycoside Substrates
In biochemical and clinical assays, chromogenic substrates are invaluable tools that generate a colored product upon enzymatic cleavage, enabling straightforward spectrophotometric quantification of enzyme activity.[1] These substrates are typically composed of a carbohydrate moiety recognized by a specific glycosidase, linked to a chromophore—a molecule that is colorless in the glycosylated state but becomes colored upon release.
The most common chromophore used for this purpose is para-nitrophenol (pNP or 4-nitrophenol). When an enzyme like α-mannosidase hydrolyzes the glycosidic bond of a pNP-linked substrate, it releases free p-nitrophenol.[2] While p-nitrophenol itself is weakly colored, the addition of a strong base (e.g., NaOH or Na₂CO₃) to raise the pH deprotonates its hydroxyl group, forming the intensely yellow p-nitrophenolate ion, which has a strong absorbance maximum around 405 nm.[3][4] The rate of color formation is directly proportional to the enzymatic activity under conditions of substrate saturation.[2][3]
Compound Profile: 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside
This compound is a synthetic disaccharide derivative designed to be a specific substrate for α-mannosidases. It consists of two α-D-mannose units linked by a 1→6 glycosidic bond, which is then attached to a 4-nitrophenyl group at the anomeric carbon of the first mannose residue. This specific linkage makes it a valuable tool for probing enzymes that recognize and cleave this particular mannobioside structure.
| Property | Value |
| IUPAC Name | 4-nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside |
| CAS Number | 72647-96-2[5] |
| Molecular Formula | C₁₈H₂₅NO₁₃[5] |
| Molecular Weight | 463.39 g/mol [5] |
| Appearance | White to light yellow powder |
| Solubility | Soluble in Dimethylformamide (DMF) and water |
| Storage | Store at -20°C, protected from light[6] |
Mechanism of Enzymatic Hydrolysis
The core of the assay is the enzymatic hydrolysis of the substrate by an α-mannosidase. The enzyme recognizes the terminal α-mannosyl residue and catalyzes the cleavage of the glycosidic bond linking the mannobioside to the 4-nitrophenyl group.
The overall reaction can be visualized as follows:
Caption: Enzymatic hydrolysis of the substrate to produce a quantifiable colored product.
Key Applications & Scientific Context
Diagnostics: α-Mannosidosis
Alpha-mannosidosis is a rare, autosomal recessive lysosomal storage disorder caused by the deficiency of the enzyme lysosomal α-mannosidase.[7][8] This deficiency leads to the accumulation of mannose-rich oligosaccharides in various tissues, resulting in a wide range of symptoms including intellectual disability, skeletal abnormalities, and immune deficiency.[2][8]
The definitive diagnosis of α-mannosidosis relies on demonstrating reduced α-mannosidase activity in patient samples, such as leukocytes or plasma.[7][8][9] Chromogenic substrates like 4-nitrophenyl-α-D-mannopyranoside and its disaccharide derivatives are essential for these diagnostic assays. Low or absent production of 4-nitrophenol from the substrate in a patient's sample, compared to a healthy control, confirms the enzyme deficiency.
Drug Discovery: High-Throughput Screening (HTS)
α-Mannosidases are involved in various physiological and pathological processes, including glycoprotein processing and viral or bacterial pathogenesis, making them attractive targets for therapeutic intervention. The colorimetric assay using this substrate is robust, cost-effective, and easily adaptable to a microplate format, making it ideal for High-Throughput Screening (HTS) of large compound libraries to identify enzyme inhibitors.[10][11][12][13]
The workflow involves dispensing the enzyme and substrate into thousands of wells, each containing a different test compound.[12] A reduction in the yellow color signal indicates that the compound is inhibiting α-mannosidase activity. Such "hits" can then be selected for further characterization and development as potential drug candidates.[13]
Caption: A typical high-throughput screening workflow to identify α-mannosidase inhibitors.
Basic Research: Glycobiology and Microbiology
This substrate is a valuable tool in basic glycobiology research.[14] A notable application is in the study of yeast and microbial mannan metabolism. The cell wall of yeasts like Saccharomyces cerevisiae is rich in mannan, a polysaccharide of mannose units.[15] Researchers use specific substrates to characterize the enzymes involved in mannan synthesis in yeast mutants or its degradation by other organisms, such as commensal gut bacteria like Bacteroides thetaiotaomicron.[16] Understanding how these complex carbohydrates are processed provides insight into microbial physiology, host-pathogen interactions, and gut microbiome ecology.
Experimental Methodologies
General α-Mannosidase Activity Assay
This protocol provides a framework for measuring enzyme activity in a biological sample (e.g., purified enzyme, cell lysate, or plasma).
Causality Statement: The goal is to measure the initial reaction velocity, which requires conditions where the substrate is not limiting and the product formation is linear over time. The acidic pH mimics the lysosomal environment where this enzyme is often active.
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. The acidic pH is optimal for lysosomal α-mannosidase.
-
Substrate Stock Solution: 10 mM 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃). This halts the reaction and develops the color.[3]
-
p-Nitrophenol Standard: 1 mM p-Nitrophenol in Assay Buffer for creating a standard curve.
-
-
Standard Curve Setup (96-well plate):
-
Prepare serial dilutions of the 1 mM p-Nitrophenol standard in Assay Buffer to create concentrations from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells. Add 100 µL of Stop Solution to each well. This curve is essential for converting absorbance values to the amount of product formed.
-
-
Enzyme Reaction Setup (96-well plate):
-
Sample Wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme-containing sample.
-
Sample Blank Wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme-containing sample. These controls account for any intrinsic color in the sample.
-
Substrate Blank Well: Add 75 µL of Assay Buffer (no enzyme). This control corrects for any spontaneous substrate hydrolysis.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
To initiate the reaction, add 25 µL of the 10 mM Substrate Stock Solution to the Sample and Substrate Blank wells. The final substrate concentration will be 2.5 mM in a 100 µL volume.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes). The time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to all wells (including Sample Blanks). For Sample Blanks, the substrate should be added after the stop solution.
-
Measure the absorbance of the entire plate at 405 nm using a microplate reader.[2]
-
Inhibitor Screening Assay
This protocol is adapted for HTS to screen for enzyme inhibitors.
Causality Statement: The assay compares enzyme activity in the presence and absence of a test compound. A potent inhibitor will significantly reduce the amount of p-nitrophenol produced. A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the compounds does not affect enzyme activity.
Protocol Steps:
-
Plate Setup (384-well plate):
-
Add 1 µL of test compound dissolved in DMSO to each well.
-
Negative Control Wells: Add 1 µL of DMSO (vehicle).
-
Positive Control Wells: Add 1 µL of a known α-mannosidase inhibitor (e.g., Swainsonine).
-
-
Enzyme Addition:
-
Add 20 µL of α-mannosidase diluted in Assay Buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation, Termination, and Reading:
-
Incubate for 30 minutes at 37°C.
-
Add 20 µL of Stop Solution to all wells.
-
Read absorbance at 405 nm.
-
Data Interpretation & Considerations
Calculating Enzyme Activity
-
Correct Absorbance: Subtract the absorbance of the Substrate Blank from all Sample readings. Then, subtract the absorbance of the respective Sample Blank from each Sample reading.
-
Determine Product Amount: Use the linear regression equation from the p-nitrophenol standard curve (y = mx + c, where y is absorbance) to calculate the concentration (µM) or absolute amount (nmol) of p-nitrophenol produced in each well.
-
Calculate Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
Activity (U/mL) = (nmol of pNP produced) / (Incubation Time (min) x Sample Volume (mL)) / 1000
Kinetic Parameters
To gain deeper insight into enzyme-substrate interactions or inhibitor mechanisms, Michaelis-Menten kinetics can be performed. By measuring the initial reaction velocity at various substrate concentrations, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat/Kₘ: A measure of the enzyme's catalytic efficiency.[17]
| Parameter | Description | Typical Range |
| Kₘ | Substrate affinity | 0.1 - 5 mM |
| Vₘₐₓ | Maximum reaction rate | Dependent on enzyme concentration |
| Optimal pH | pH for maximal activity | 4.0 - 6.5 (Varies by enzyme source)[18] |
Note: Specific kinetic values are highly dependent on the specific α-mannosidase isoform and assay conditions (pH, temperature, buffer composition). Researchers must determine these empirically.[19]
Self-Validation and Controls
For trustworthy results, the following controls are mandatory:
-
Substrate Blank: Ensures the substrate is stable and not hydrolyzing spontaneously under assay conditions.
-
Sample/Enzyme Blank: Corrects for background absorbance from the biological sample.
-
Positive Control (for inhibition assays): A known inhibitor that validates the assay can detect inhibition.
-
Negative/Vehicle Control (for inhibition assays): Ensures the solvent (e.g., DMSO) does not interfere with the assay.
Conclusion
4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a highly specific and versatile tool for the study of α-mannosidases. Its utility in a simple, robust colorimetric assay provides researchers and clinicians with a reliable method for diagnosing enzyme deficiencies, discovering new therapeutic agents through high-throughput screening, and advancing our fundamental understanding of glycobiology. Proper implementation of the detailed protocols and controls described in this guide will ensure the generation of accurate, reproducible, and scientifically valid data.
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4-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside | Adheron Theurapeutics. Adheron Therapeutics. Available at: [Link]
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4-Nitrophenyl-α-D-mannopyranoside. Megazyme. Available at: [Link]
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Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate. PMC. Available at: [Link]
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